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molecular formula C16H16O B8794651 3,4-Diphenylbutan-2-one CAS No. 54636-31-6

3,4-Diphenylbutan-2-one

Cat. No. B8794651
M. Wt: 224.30 g/mol
InChI Key: KRERHUQWKGOMOX-UHFFFAOYSA-N
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Patent
US03956374

Procedure details

Sodium hydride (8.4 g., 0.2 mole, oil dispersion) is suspended in glyme (400 ml.) and phenyl acetone (26.8 g., 0.2 mole) in glyme (50 ml.) is added dropwise with stirring. After complete addition the mixture is heated to reflux for one hour then cooled in a cold water bath. A solution of benzyl chloride (25.3 g., 0.2 mole) in glyme (50 ml.) is added then the mixture is refluxed for 12 hours. Removal of the inorganic salts by filtration followed by vacuum distillation of the residue gives 31.06 g., b.p 104°-107°/0.1 mm
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
25.3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH2:9][C:10](=[O:12])[CH3:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(COC)OC>[C:3]1([CH:9]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:10](=[O:12])[CH3:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
26.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
25.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in a cold water bath
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Removal of the inorganic salts
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation of the residue
CUSTOM
Type
CUSTOM
Details
gives 31.06 g
CUSTOM
Type
CUSTOM
Details
b.p 104°-107°/0.1 mm

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C(C)=O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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